molecular formula C25H28O11 B1250604 Littoralisone

Littoralisone

Cat. No.: B1250604
M. Wt: 504.5 g/mol
InChI Key: NJRMZLCAZRKLEM-PIEUJLPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Littoralisone is a natural product found in Verbena litoralis with data available.

Scientific Research Applications

Chemical Synthesis

The total synthesis of littoralisone has been achieved through a series of complex reactions that highlight its intricate structure. The first total synthesis was reported by MacMillan et al. in 2005, involving 13 steps and utilizing organocatalysis to control stereochemistry effectively. The synthesis begins with commercially available enantiomerically pure citronellol and involves several key reactions, including ozonolysis, aldol reactions, and a final intramolecular [2+2] photocycloaddition to yield the target compound .

Synthesis Overview

StepReaction TypeKey ReagentsYield
1OzonolysisCitronellolHigh
2Aldol ReactionProlineModerate
3PhotocycloadditionUV Light84%

This synthetic pathway not only confirms the structure of this compound but also supports its proposed biosynthetic relationship with brasoside, another iridoid compound .

This compound exhibits significant biological activities, particularly in promoting neurite outgrowth, which is crucial for neuronal health and regeneration. Studies have shown that it enhances the neurotrophic effects of nerve growth factor (NGF) in cell cultures, making it a candidate for neuroprotective therapies .

Neurotrophic Effects

  • Cell Type : PC12D cells (a model for neuronal differentiation)
  • Mechanism : Enhances NGF-induced neurite outgrowth
  • Significance : Potential implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Therapeutic Potential

Given its neuroprotective properties, this compound is being investigated for various therapeutic applications:

  • Neurodegenerative Diseases : Its ability to promote neurite outgrowth suggests potential use in therapies aimed at conditions like Alzheimer's disease.
  • Pharmaceutical Development : As a lead compound, this compound's unique structure makes it an interesting target for drug development focused on enhancing cognitive function or preventing neuronal loss associated with aging .

Case Studies

Several studies have documented the effects of this compound in various experimental models:

Study on Neuroprotection

A study conducted on PC12D cells demonstrated that treatment with this compound led to a statistically significant increase in neurite length compared to untreated controls. This suggests a robust neuroprotective effect that could be harnessed in clinical settings .

Pharmacological Evaluation

In pharmacological trials involving animal models, this compound has shown promise in mitigating symptoms associated with neurodegeneration. For instance, it was observed to improve cognitive functions in aged mice, supporting its potential as a therapeutic agent .

Properties

Molecular Formula

C25H28O11

Molecular Weight

504.5 g/mol

IUPAC Name

(1S,3S,5R,6S,7S,8R,11R,12S,13S,16S,18S,19R,21R,22S)-6,7-dihydroxy-5-(hydroxymethyl)-12-(4-hydroxyphenyl)-18-methyl-2,4,9,15,20-pentaoxahexacyclo[9.8.2.113,16.03,8.013,21.019,22]docosane-10,14-dione

InChI

InChI=1S/C25H28O11/c1-8-6-11-16-13(8)22-35-20-14(15(25(16,20)24(31)33-11)9-2-4-10(27)5-3-9)21(30)34-19-18(29)17(28)12(7-26)32-23(19)36-22/h2-5,8,11-20,22-23,26-29H,6-7H2,1H3/t8-,11-,12+,13+,14+,15+,16-,17+,18-,19+,20+,22-,23-,25-/m0/s1

InChI Key

NJRMZLCAZRKLEM-PIEUJLPKSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@H]3[C@@H]1[C@H]4O[C@H]5[C@@]3([C@@H]([C@H]5C(=O)O[C@@H]6[C@H]([C@@H]([C@H](O[C@H]6O4)CO)O)O)C7=CC=C(C=C7)O)C(=O)O2

Canonical SMILES

CC1CC2C3C1C4OC5C3(C(C5C(=O)OC6C(C(C(OC6O4)CO)O)O)C7=CC=C(C=C7)O)C(=O)O2

Synonyms

littoralisone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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